molecular formula C16H17ClN2O B7629577 N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride

N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride

Cat. No. B7629577
M. Wt: 288.77 g/mol
InChI Key: JMESOBAGAMTYDR-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride, also known as THQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. THQ is a synthetic compound that belongs to the class of quinolines and has been studied extensively for its biological activities.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride is complex and involves the inhibition of various enzymes and proteins. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride can alter the expression of various genes that are involved in the development and progression of diseases such as cancer and Alzheimer's disease. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has also been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a crucial role in the development of inflammation. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has also been shown to increase the production of neurotrophic factors, which are molecules that promote the growth and survival of neurons. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has been found to have anti-cancer effects by inhibiting the activity of various enzymes and proteins that are involved in the development and progression of cancer.

Advantages and Limitations for Lab Experiments

N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has been extensively studied for its potential therapeutic properties, and its mechanism of action is well understood. However, N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride also has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride is also a relatively new compound, and its long-term effects are not well understood.

Future Directions

There are several future directions for the study of N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has been shown to have potential therapeutic properties for the treatment of various diseases such as cancer, Alzheimer's disease, chronic pain, and addiction. Future studies could focus on the development of N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride-based drugs for the treatment of these diseases. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride could also be studied for its potential use in combination with other drugs for the treatment of these diseases. Further studies could also focus on the long-term effects of N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride and its potential toxicity. Overall, N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride is a promising compound that has the potential to be developed into a therapeutic drug for the treatment of various diseases.

Synthesis Methods

N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride can be synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with cyclohexanone in the presence of a catalyst. The resulting product is then subjected to various chemical reactions to obtain the final product, N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride hydrochloride. The synthesis of N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has been shown to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases such as cancer and Alzheimer's disease. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has also been studied for its potential use in the treatment of chronic pain and addiction.

properties

IUPAC Name

N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O.ClH/c19-16(12-5-2-1-3-6-12)18-14-8-9-15-13(11-14)7-4-10-17-15;/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMESOBAGAMTYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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